3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Description
3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
One study detailed the reactions of certain 3,4-dihydroisoquinolin-1(2H)-yl derivatives, leading to the formation of complex heterocyclic compounds. These reactions demonstrate the versatility of dihydroisoquinoline derivatives in synthesizing novel organic compounds, which could be useful in developing new pharmaceuticals or materials (V. V. Khalturina et al., 2009).
Antioxidant Evaluation
Another research effort focused on synthesizing new pyrazolopyridine derivatives and evaluating their antioxidant properties. This indicates the potential of pyrazol-1-yl derivatives in contributing to the development of antioxidants, which can have implications for treating diseases associated with oxidative stress (M. Gouda, 2012).
Oxidation Studies
Research on the oxidation of azole-containing thioethers, including pyrazole derivatives, sheds light on their chemical behavior under oxidative conditions. Understanding these oxidation processes can inform the design of compounds with improved stability or reactivity for industrial applications (A. Potapov et al., 2011).
Catalytic Applications
A study on the use of graphene oxide anchored sulfonic acid as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives highlights the role of sulfonic acid derivatives in catalysis. This research could point to methods for enhancing the efficiency of chemical reactions, relevant to both academic and industrial chemistry (Mo Zhang et al., 2016).
Properties
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-13-18(14(2)21(19-13)17-8-10-26(22,23)12-17)27(24,25)20-9-7-15-5-3-4-6-16(15)11-20/h3-6,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQBAFOZDFFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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